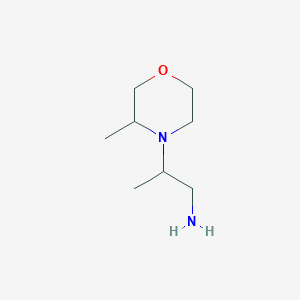
2-(3-Methylmorpholin-4-yl)propan-1-amin
Übersicht
Beschreibung
“2-(3-Methylmorpholin-4-yl)propan-1-amine” is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is used in scientific research and has diverse applications, such as drug synthesis and polymer modification.
Molecular Structure Analysis
The InChI code for “2-(3-Methylmorpholin-4-yl)propan-1-amine” is 1S/C8H18N2O/c1-7(5-9)10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(3-Methylmorpholin-4-yl)propan-1-amine” is a liquid at room temperature . Other physical and chemical properties, such as its boiling point, are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Propargylamin-Derivate
Propargylamin-Derivate wie Pargylin, Rasagilin und Selegilin werden gegen neurodegenerative Erkrankungen wie Parkinson und Alzheimer eingesetzt . Die Verbindung „2-(3-Methylmorpholin-4-yl)propan-1-amin“ könnte möglicherweise bei der Synthese dieser Derivate verwendet werden.
Monoaminoxidase-Inhibitor
Pargylin, ein Derivat von Propargylamin, wirkt als irreversibler selektiver MAO-B-Inhibitor . Diese Verbindung könnte möglicherweise bei der Synthese ähnlicher Medikamente verwendet werden.
Behandlung von Typ-1-Diabetes
Als MAO-Inhibitor wird Pargylin auch zur Behandlung von Typ-1-Diabetes eingesetzt . Die Verbindung „this compound“ könnte möglicherweise bei der Synthese ähnlicher Medikamente verwendet werden.
Krebsbehandlungen
Pargylin wurde als Verstärker der LSD-1-Hemmung festgestellt und führte zu induzierter Seneszenz und Wachstumshemmung von Krebszellen . Es hat auch inhibitorische Eigenschaften gegen Prolin-5-Carboxylat-Reduktase-1 (PYCR1), wodurch es für Krebsbehandlungen nützlich ist . Die Verbindung „this compound“ könnte möglicherweise bei der Synthese ähnlicher Medikamente verwendet werden.
Safety and Hazards
The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(3-methylmorpholin-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(5-9)10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFDZQWYSMSMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



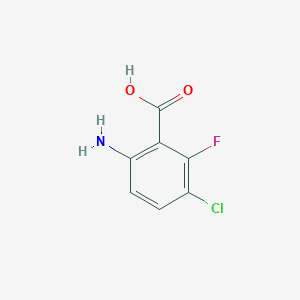
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
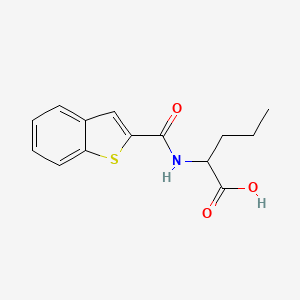
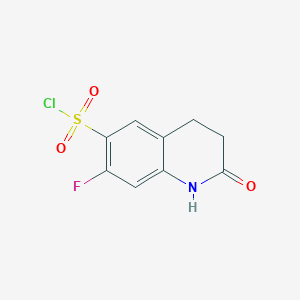

![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)
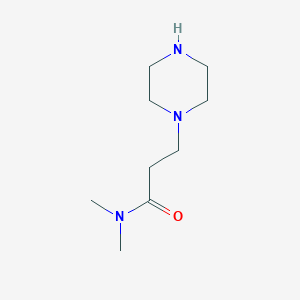


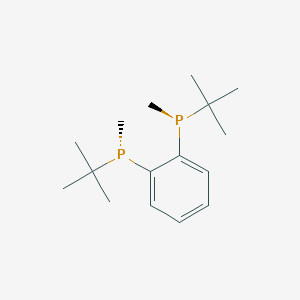
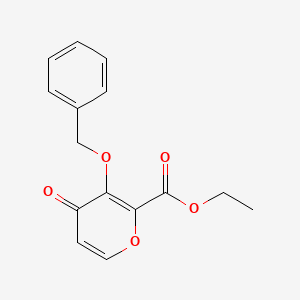

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)